molecular formula C13H11NO B8743290 [1,1'-Biphenyl]-3-carboxamide CAS No. 188665-76-1

[1,1'-Biphenyl]-3-carboxamide

Cat. No.: B8743290
CAS No.: 188665-76-1
M. Wt: 197.23 g/mol
InChI Key: IYZIARNSXPGYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1'-Biphenyl]-3-carboxamide is a chemical compound that serves as a fundamental core structure in medicinal chemistry and drug discovery research. Its biphenyl-carboxamide architecture is a privileged scaffold for designing potent and selective enzyme inhibitors and receptor modulators. Recent research highlights the application of its derivatives as selective PKMYT1 inhibitors. PKMYT1 is a promising synthetic lethal target for treating CCNE1-amplified breast cancers, which currently lack effective therapies. Structure-based drug design has been used to optimize 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives, with representative compounds demonstrating excellent potency against PKMYT1 while sparing the related kinase WEE1, and showing efficacy in suppressing the proliferation of cancer cell lines . Furthermore, structurally related biphenyl-carboxamide compounds have been explored as agonists for orexin/hypocretin receptors, which are key targets in sleep disorders and narcolepsy . The compound's utility also extends to other areas, such as serving as a building block for solid-phase combinatorial synthesis, enabling the creation of diverse chemical libraries for biological screening . As a reagent, this compound provides researchers with a versatile starting point for developing novel therapeutic agents across multiple disease areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188665-76-1

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-phenylbenzamide

InChI

InChI=1S/C13H11NO/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,14,15)

InChI Key

IYZIARNSXPGYSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,1 Biphenyl 3 Carboxamide and Its Analogues

Direct Synthetic Routes to the [1,1'-Biphenyl]-3-carboxamide Core

The construction of the fundamental this compound structure is typically achieved through a convergent approach that involves the formation of the biphenyl (B1667301) backbone followed by the introduction of the carboxamide functionality, or vice versa.

Palladium-Catalyzed Cross-Coupling Approaches for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of the biphenyl core. The Suzuki-Miyaura reaction is a particularly powerful and widely used method for this purpose. This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.

For the synthesis of the this compound core, this can be approached in two ways:

Route A: Coupling of a 3-halobenzamide with phenylboronic acid.

Route B: Coupling of a 3-bromophenylboronic acid with a substituted aniline (B41778) followed by carboxamide formation.

A representative example is the synthesis of biphenyl-containing novobiocin (B609625) mimics, where a Suzuki coupling reaction between a bromo-substituted aniline derivative and a phenylboronic acid was employed to construct the biphenyl scaffold. Similarly, the synthesis of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective PKMYT1 inhibitors utilized the Suzuki coupling of a substituted 2-aminobenzamide (B116534) with phenylboronic acid.

Reactant 1Reactant 2CatalystBaseSolventProductReference
5-bromisatinArylboronic acidsNot SpecifiedNot SpecifiedNot Specified5-arylisatins
4-bromo-3-methylaniline derivative4-carboxyphenylboronic acidPd(PPh3)4 or Pd/CNa2CO3DME/H2O or MeOH/H2O2'-methyl-4'-(2-oxo-1-pyrrolidinyl) biphenyl-4-carboxylic acid
3- or 4-amino phenylboronic acidBromo-substituted precursorPd(dppf)2Cl2K2CO3DioxaneBiphenyl-containing aniline

Carboxamide Functionalization Strategies

The formation of the carboxamide group is another critical step in the synthesis of the target molecule. This transformation can be achieved through several established methods, typically involving the activation of a carboxylic acid followed by reaction with an amine.

Common strategies include:

From a Carboxylic Acid: The most direct method involves coupling [1,1'-biphenyl]-3-carboxylic acid with ammonia (B1221849) or an appropriate amine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid.

From an Acyl Chloride: Conversion of the carboxylic acid to the more reactive acyl chloride, for instance, using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine, is a highly efficient method. This approach was utilized in the synthesis of biphenylamide derivatives as Hsp90 C-terminal inhibitors, where an acid chloride was reacted with an aniline.

From an Isocyanate: An alternative route involves the reaction of an isocyanate with a suitable nucleophile. For example, the synthesis of N-phenyl-5-propylthiophene-2-carboxamide was achieved by reacting the lithiated thiophene (B33073) with phenylisocyanate.

Starting MaterialReagent(s)ProductReference
Carboxylic acidAmine, Coupling agent (e.g., DCC, EDC)Carboxamide
Acid chlorideAnilineBiphenylamide
Lithiated thiophenePhenylisocyanateN-phenyl-5-propylthiophene-2-carboxamide

Regioselective Functionalization of this compound Scaffolds

Once the core this compound scaffold is assembled, further derivatization is often necessary to modulate its properties. Regioselective functionalization allows for the precise introduction of substituents at specific positions on the biphenyl rings.

Halogenation and Subsequent Derivatization

Halogenation of the biphenyl scaffold introduces a versatile synthetic handle for further modifications through various cross-coupling reactions. Electrophilic aromatic halogenation is a common method, though controlling the regioselectivity can be challenging.

For instance, regioselective bromination of electron-rich biphenyls has been achieved, allowing for the introduction of functional groups at the 3 and 3' positions. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. N-bromosuccinimide (NBS) is a commonly used reagent for this purpose. The resulting halogenated biphenyls can then undergo further reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents.

Hydroxylation and Etherification Techniques

The introduction of hydroxyl groups and their subsequent etherification can significantly impact the biological activity and physicochemical properties of the parent molecule. Direct hydroxylation of the biphenyl ring can be achieved through various methods, including palladium-catalyzed processes. For example, a palladium(II)-catalyzed sequential hydroxylation-carboxylation of biphenyl has been reported. Microsomal hydroxylation is also a known metabolic pathway for biphenyl compounds.

Once a hydroxyl group is in place, it can be readily converted to an ether. A common method for etherification is the Mitsunobu reaction, which allows for the formation of an ether from an alcohol and a pronucleophile under mild conditions. This strategy was employed in the synthesis of biphenyl derivatives where a phenol (B47542) was reacted with N-methyl piperidine.

Novel Synthetic Protocols for Diverse this compound Derivatives

The development of novel synthetic protocols is crucial for expanding the chemical space of this compound derivatives and accessing new analogues with improved properties.

One innovative approach involves the use of droplet microarrays for the high-throughput synthesis of biphenyl libraries. This miniaturized platform allows for the rapid generation of a large number of compounds using minimal amounts of reagents, accelerating the discovery of new derivatives. The Suzuki-Miyaura reaction has been successfully implemented on this platform for the combinatorial synthesis of biphenyls.

Another area of development is the use of multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. A palladium-catalyzed multi-component regiodivergent arylamination/aryloxygenation of allenamide has been reported, showcasing a sophisticated method for generating diverse structures.

Furthermore, the development of new regioselective functionalization techniques continues to be an active area of research. For example, BBr₃-mediated borylative functionalization has emerged as a reliable method for installing various functional groups, including halogens, at the ortho-position to a directing group on an aromatic ring.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org This technology has been effectively applied to the synthesis of this compound analogues, particularly through cross-coupling reactions.

An efficient method for synthesizing 2-amino-3-carboxamide-1,1'-biaryl derivatives involves a microwave-assisted Suzuki coupling reaction. researchgate.net This approach utilizes precursors like 2-amino-5-iodobenzamide (B1582221) and various (hetero)aryl boronic acids. researchgate.net The reaction is typically catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0), in a suitable solvent system under microwave irradiation. researchgate.netresearcher.life This methodology provides a rapid and high-yielding route to a diverse range of biphenyl carboxamide derivatives. researchgate.net The utility of this method has been demonstrated in the synthesis of various 2-amino-3-carboxamide-1,1'-biaryls, which are valuable intermediates and exhibit interesting photophysical properties like blue luminescence. researchgate.netresearcher.life

The following table details the synthesis of several 2-amino-3-carboxamide-1,1'-biaryl analogues via this microwave-assisted Suzuki coupling protocol.

ProductAryl Boronic AcidYield (%)
2-amino-4'-methyl-[1,1'-biphenyl]-3-carboxamidep-tolylboronic acid85
2-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxamide4-methoxyphenylboronic acid92
2-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxamide4-fluorophenylboronic acid88
2-amino-4'-cyano-[1,1'-biphenyl]-3-carboxamide4-cyanophenylboronic acid94
2-amino-3'-nitro-[1,1'-biphenyl]-3-carboxamide3-nitrophenylboronic acid82

Data sourced from studies on microwave-assisted Suzuki coupling for biaryl synthesis. researchgate.net

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable production of chemical compounds. nih.govaiche.org This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. nih.gov While specific documentation on the dedicated flow synthesis of this compound is nascent, the core reactions involved—namely Suzuki couplings and amidations—are well-established in flow chemistry. unimi.ittue.nl

The synthesis of biphenyl derivatives via Suzuki coupling has been successfully demonstrated in flow reactors, sometimes coupled with microwave heating to enhance reaction rates. unimi.it Using immobilized or supported catalysts in packed-bed reactors allows for continuous processing where the product stream is free of catalyst residue, simplifying purification. unimi.it This approach ensures high purity and efficiency due to short reaction times and high effective catalyst concentrations. unimi.it

Furthermore, amide bond formation, the final step in synthesizing the target compound from a biphenyl carboxylic acid, can be efficiently performed in a continuous flow setup. tue.nl Flow systems allow for the rapid mixing of reagents and precise temperature control, which can minimize side reactions and improve yield. tue.nl A multi-step flow synthesis could potentially "telescope" the entire sequence, from the cross-coupling reaction to the final amidation, into a single, uninterrupted process, significantly improving manufacturing efficiency. acs.org

A conceptual flow process for this compound is outlined below.

Reaction StepDescriptionFlow Reactor TypePotential Advantages
Step 1: Suzuki CouplingCoupling of a halobenzamide with a phenylboronic acid derivative.Packed-Bed Reactor (with immobilized Pd catalyst)Catalyst recycling, low product contamination, enhanced safety.
Step 2: AmidationConversion of a biphenyl carboxylic acid intermediate to the corresponding carboxamide.Heated Coil Reactor with Static MixerPrecise temperature control, rapid mixing, improved yield and purity.

Stereoselective Synthesis of Chiral this compound Analogues

Many complex biphenyl molecules possess axial chirality, a type of stereoisomerism that arises from restricted rotation around the single bond connecting the two aryl rings. These atropisomers can exhibit distinct biological activities, making their stereoselective synthesis a critical area of research. The synthesis of chiral this compound analogues focuses on controlling this axial chirality.

A prominent strategy for achieving this is through transition-metal-catalyzed atroposelective C-H functionalization. rsc.org Researchers have developed a Palladium(II)-catalyzed, amide-directed atroposelective C-H olefination process to construct axially chiral biaryl-2-carboxamides. rsc.org In this method, a pre-existing amide group on one of the aryl rings acts as a directing group, guiding the palladium catalyst to a specific C-H bond. In the presence of a chiral ligand, such as an amino acid derivative like (L)-pyroglutamic acid, the catalyst facilitates the coupling with an olefin in a stereocontrolled manner, leading to the formation of one atropisomer in excess. rsc.org

This approach provides access to a variety of axially chiral biaryls with high enantioselectivity. rsc.org The resulting olefinated products can be further transformed into other functional groups, making this a versatile method for producing chiral biphenyl carboxamide derivatives. rsc.org The effectiveness of this method is highlighted by the high yields and excellent enantiomeric excesses (ee) achieved for a range of substrates. rsc.org

The table below summarizes the results of the Pd(II)-catalyzed atroposelective C-H olefination for the synthesis of various axially chiral biaryl carboxamides.

Biaryl SubstrateOlefinYield (%)Enantiomeric Excess (ee, %)
N,N-diisopropyl-[1,1'-biphenyl]-2-carboxamiden-butyl acrylate9598
N,N-diethyl-3'-methyl-[1,1'-biphenyl]-2-carboxamiden-butyl acrylate9699
N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-carboxamidestyrene8595
N,N-diisopropyl-3'-fluoro-[1,1'-biphenyl]-2-carboxamiden-butyl acrylate9297
N,N-diethyl-1-naphthyl-2-carboxamiden-butyl acrylate8896

Data reflect findings from studies on atroposelective C-H olefination using (L)-pyroglutamic acid as a chiral ligand. rsc.org

Structural Modification and Structure Activity Relationship Sar Studies of 1,1 Biphenyl 3 Carboxamide

Systematic Exploration of Substituent Effects on the Biphenyl (B1667301) Moiety

The biphenyl moiety of [1,1'-biphenyl]-3-carboxamide offers multiple positions for substitution, allowing for a fine-tuning of the molecule's steric and electronic properties. Structure-activity relationship (SAR) studies have systematically investigated the influence of various substituents on the biological activity of these compounds.

In the development of inhibitors for enzymes such as fatty acid amide hydrolase (FAAH), the position and nature of substituents on the biphenyl rings have been shown to be critical. For instance, in a series of O-biphenyl-3-yl carbamates, which are structurally related to [1,1'-biphenyl]-3-carboxamides, the introduction of a carbamoyl (B1232498) group at the 3'-position and a hydroxyl group at various positions of the biphenyl system significantly influenced inhibitory potency. nih.gov

Research on 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective PKMYT1 inhibitors for cancer therapy has also highlighted the importance of substitution patterns. nih.gov Structure-based drug design led to the discovery that specific substitutions on the biphenyl core could enhance potency and selectivity. These studies often involve creating a library of compounds with systematic variations in substituents to identify key interactions with the target protein. nih.gov

Furthermore, studies on biphenyl derivatives targeting other proteins have provided insights into the effects of substituents. For example, in a series of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, the introduction of a biphenyl moiety at the R1 position led to a significant improvement in binding affinity. The position of the second phenyl ring was crucial, with para- and meta-biphenyl substituents showing a more substantial increase in potency compared to the ortho-biphenyl analogue. acs.org This was attributed to the deeper insertion of the distal phenyl ring of the para and meta isomers into a hydrophobic pocket of the target protein. acs.org

The following table summarizes the observed effects of different substitution patterns on the biphenyl moiety of this compound and related analogues.

Substituent Position Substituent Type Observed Effect on Activity Reference
2-amino-NH2Essential for activity in PKMYT1 inhibitors nih.gov
3'-carbamoyl-CONH2Important for potency in FAAH inhibitors nih.gov
para- and meta-biphenylPhenylIncreased binding affinity in Mcl-1 inhibitors acs.org
ortho-biphenylPhenylLess potent compared to para and meta isomers acs.org

Modification of the Carboxamide Functional Group

The carboxamide functional group at the 3-position of the biphenyl scaffold is a key feature that is often involved in crucial hydrogen bonding interactions with biological targets. Modifications of this group have been a central theme in the SAR studies of this compound derivatives.

In other related series, the carboxamide has been derivatized to form more complex structures. For instance, biphenyl-4-carboxylic acid hydrazide has been used as a starting material to synthesize a series of biphenyl-4-carboxylic acid 2-(aryl)-4-oxothiazolidin-3-yl amides. researchgate.net These modifications significantly alter the geometry and electronic distribution of the molecule, leading to different biological activities.

The table below illustrates some of the modifications made to the carboxamide group and their general purpose in drug design.

Original Group Modified Group Rationale for Modification
Carboxamide (-CONH2)Carbamate (-OCONH-)To alter hydrogen bonding and lipophilicity
Carboxamide (-CONH2)Thiazolidinone derivativesTo explore new chemical space and biological activities

Conformational Analysis of this compound Derivatives

Conformational analysis of biphenyl derivatives is often carried out using computational methods, such as density functional theory (DFT), and experimental techniques like NMR spectroscopy. rsc.org These studies have shown that the preferred conformation of biphenyl itself has a dihedral angle of approximately 45°. libretexts.org The introduction of bulky substituents at the ortho positions increases steric repulsion, leading to a larger dihedral angle, often approaching 90°. rsc.org This restricted rotation can lead to atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable enantiomeric conformers. libretexts.org

In the context of this compound derivatives, the conformation of the biphenyl core is crucial for orienting the carboxamide group and other substituents for optimal interaction with the target. For instance, in the design of PKMYT1 inhibitors, the specific conformation of the 2-amino-[1,1'-biphenyl]-3-carboxamide scaffold is essential for positioning the key interacting groups within the enzyme's active site. nih.gov

The following table summarizes the general effects of ortho-substitution on the conformation of biphenyl systems.

Ortho Substituent Size Effect on Dihedral Angle Effect on Rotational Barrier Reference
Small (e.g., H)Smaller dihedral angle (approx. 45°)Lower rotational barrier libretexts.org
Large (e.g., methyl, nitro)Larger dihedral angle (approaching 90°)Higher rotational barrier, potential for atropisomerism libretexts.orgrsc.org

Impact of Peripheral Functionalization on Molecular Recognition

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The peripheral functional groups on this compound derivatives play a pivotal role in determining their molecular recognition by a biological target.

The design of selective inhibitors often relies on exploiting specific interactions with amino acid residues in the target's binding pocket. For example, in the case of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as PKMYT1 inhibitors, X-ray crystallography revealed key binding interactions between the inhibitors and residues Asp251 and Tyr121 of the enzyme. nih.gov The 2-amino group and the carboxamide moiety are likely involved in forming hydrogen bonds with these residues, which greatly enhances the potency and selectivity of the compounds. nih.gov

The introduction of functional groups that can participate in specific interactions is a common strategy to improve binding affinity and selectivity. For instance, the addition of a hydroxyl group can act as a hydrogen bond donor or acceptor, while a halogen atom can participate in halogen bonding. The strategic placement of such groups on the periphery of the biphenyl scaffold can lead to a significant improvement in the molecular recognition process.

The table below provides examples of peripheral functional groups and the types of interactions they can mediate in molecular recognition.

Functional Group Potential Non-Covalent Interaction Significance in Molecular Recognition
Amino (-NH2)Hydrogen bonding (donor)Forms specific interactions with acceptor groups on the target
Carboxamide (-CONH2)Hydrogen bonding (donor and acceptor)Can form multiple hydrogen bonds, acting as a key anchor
Hydroxyl (-OH)Hydrogen bonding (donor and acceptor)Enhances binding affinity through specific interactions
Halogens (F, Cl, Br)Halogen bonding, hydrophobic interactionsCan provide additional binding interactions and modulate electronic properties

Investigative Studies of Biological Activities of 1,1 Biphenyl 3 Carboxamide and Its Analogues

Antimicrobial Research on [1,1'-Biphenyl]-3-carboxamide Derivatives

The biphenyl (B1667301) scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives, particularly those incorporating a carboxamide moiety, have been the subject of extensive research for their potential as antimicrobial agents. These investigations are driven by the urgent need for novel antibiotics and antifungals to combat the rise of drug-resistant pathogens.

Derivatives of this compound have demonstrated notable efficacy against a range of pathogenic bacteria, including strains known for their resistance to conventional antibiotics. Structure-activity relationship (SAR) analyses have been crucial in identifying the chemical modifications that enhance antibacterial potency.

One area of focus has been the development of biphenylglyoxamide-based mimics of antimicrobial peptides (AMPs). Research has shown that the biphenyl scaffold is essential for activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.govnih.gov SAR studies on these mimics revealed that an octanesulfonyl group was a preferred hydrophobic feature for high activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov For instance, the introduction of a phenyl ring at the 5-position of a parent compound to create a biphenyl analogue decreased the Minimum Inhibitory Concentration (MIC) against S. aureus from 250 µM to 16 µM, indicating a significant increase in potency. nih.gov

Further studies on other biphenyl derivatives have highlighted key structural features that bolster antibacterial action. For example, research on a series of biphenyl and dibenzofuran (B1670420) derivatives showed that compounds with a strong electron-withdrawing group on one phenyl ring and hydroxyl groups on the other were beneficial for their activity. researchgate.netmedchemexpress.com Specifically, the compound 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol displayed potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 and 6.25 μg/mL, respectively. researchgate.netmedchemexpress.combioworld.com Several analogues, including 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol and 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol, also showed inhibitory activities comparable to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. researchgate.netmedchemexpress.com

Compound NameBacterial StrainReported MIC Value
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolMethicillin-resistant Staphylococcus aureus (MRSA)3.13 µg/mL
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolMultidrug-resistant Enterococcus faecalis6.25 µg/mL
5-phenylisatin-derived biphenyl analogue 15aStaphylococcus aureus16 µM
3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraolCarbapenems-resistant Acinetobacter baumanniiComparable to Ciprofloxacin
4′-fluoro-[1,1′-biphenyl]-3,4,5-triolCarbapenems-resistant Acinetobacter baumanniiComparable to Ciprofloxacin
Chloro-substituted quaternary ammonium (B1175870) iodide salt 15cStaphylococcus aureus8 µM
Chloro-substituted quaternary ammonium iodide salt 15cEscherichia coli16 µM
Chloro-substituted quaternary ammonium iodide salt 15cPseudomonas aeruginosa63 µM

In addition to antibacterial properties, biphenyl carboxamide derivatives have been investigated for their potential to treat fungal infections. Candidiasis, caused by Candida species, is a significant concern, particularly in immunocompromised individuals, and the emergence of drug-resistant strains necessitates new therapeutic options.

Research has identified N-[(4-sulfamoylphenyl)methyl][1,1'-biphenyl]-4-carboxamide as having both fungistatic and fungicidal properties. ajgreenchem.comnih.gov The activity is thought to stem from the hydrophobic biphenyl feature, which affects the structural organization of the Candida spp. cell membrane. ajgreenchem.comnih.gov Building on this, novel series of 5-arylfuran-2-carboxamide derivatives were designed as bioisosteric replacements of the biphenyl fragment to evaluate their effectiveness against C. albicans, C. glabrata, and C. parapsilosis. ajgreenchem.comnih.gov

Another study focused on biphenyl sulfonamide derivatives, which showed significant antifungal activity. researchgate.net Among the tested compounds, N'-(biphenyl-4-ylsulfonyl)acetohydrazide demonstrated notable activity against the fungal strain Aspergillus fumigatus, with a MIC value of 50 µ g/disc . researchgate.net This highlights the potential of modifying the core biphenyl structure to develop effective antifungal agents.

Compound Class/NameFungal Strain(s)Observed Activity/MIC Value
N-[(4-sulfamoylphenyl)methyl][1,1'-biphenyl]-4-carboxamideCandida spp.Fungistatic and fungicidal properties
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamideC. glabrata0.062–0.125 mg/mL
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamideC. parapsilosis0.125–0.250 mg/mL
Biphenyl Sulfonamide Derivative (Compound 6)Aspergillus fumigatus50 µg/disc

Anticancer Activity and Cellular Mechanism Research of this compound

The biphenyl carboxamide scaffold has emerged as a privileged structure in the design of novel anticancer agents. Its structural versatility allows for interactions with various biological targets implicated in cancer progression, leading to the development of derivatives with potent antiproliferative and enzyme-inhibiting activities.

A primary focus of anticancer research is the ability of a compound to inhibit the uncontrolled growth of cancer cells. Numerous studies have demonstrated that derivatives of this compound can suppress the proliferation of a wide array of cancer cell lines, often with high potency.

For example, a series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives were developed as selective inhibitors of the enzyme PKMYT1. The representative compound, 8ma, effectively suppressed the proliferation of the CCNE1-amplified HCC1569 breast cancer cell line. nih.govmedchemexpress.com In another study, biphenylamide derivatives designed as Hsp90 C-terminal inhibitors showed potent anti-proliferative activity against SKBr3 and MCF-7 breast cancer cell lines at nanomolar concentrations. nih.gov Specifically, a para-para substituted biphenyl derivative exhibited submicromolar activity against both cell lines. nih.gov

Further research into biphenyl compounds targeting the PD-L1 protein identified a derivative that induced apoptosis in breast cancer MDA-MB-231 cells with an IC50 value of 2.68 ± 0.27 µM. bioworld.com Similarly, a study on biphenyl-4-carboxamide derivatives found that one compound was particularly active against human liver cancer cells (HepG2), reducing cell viability to 29.33% at a concentration of 100 μg/mL. bohrium.com

Compound/Derivative ClassCancer Cell LineReported Activity (IC50/Effect)
2-amino-[1,1'-biphenyl]-3-carboxamide derivative (8ma)HCC1569 (Breast Cancer)Suppressed proliferation
PD-L1 targeting biphenyl compound [I]MDA-MB-231 (Breast Cancer)2.68 ± 0.27 µM
Biphenylamide Hsp90 inhibitor (8i)SKBr3 (Breast Cancer)0.72 ± 0.05 µM
Biphenylamide Hsp90 inhibitor (8i)MCF-7 (Breast Cancer)0.85 ± 0.06 µM
Biphenyl-4-carboxamide derivative (4h)HepG2 (Liver Cancer)29.33% cell viability at 100 µg/mL

The anticancer effects of biphenyl carboxamide derivatives are often rooted in their ability to interfere with critical intracellular signaling pathways that govern cell growth, survival, and proliferation. Key pathways such as the PI3K/Akt/mTOR axis are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.

Research has shown that certain biphenyl derivatives can exert their antitumor effects by modulating these pathways. One study revealed that a biphenyl compound targeting PD-L1 prevented the phosphorylation of Akt, a central kinase in the PI3K pathway. bioworld.com This inhibition of Akt phosphorylation subsequently blocked the downstream Akt/mTOR signaling pathway, leading to apoptosis in breast cancer cells. bioworld.com The study further noted that inhibiting Akt phosphorylation restored the activity of GSK-3β, which in turn led to the degradation of the PD-L1 protein. bioworld.com

Other studies have explored how targeting upstream receptors like EGFR can influence the PI3K/Akt/mTOR pathway. While EGFR inhibitors can be effective, resistance often develops. Research indicates that in such cases, the PI3K/Akt/mTOR pathway can remain active. nih.govresearcher.life This has led to strategies combining EGFR inhibitors with PI3K inhibitors to completely block signaling through this axis. nih.govresearcher.life Furthermore, investigations into carboxamide analogs have identified compounds that selectively inhibit PI3Kβ, an isoform of PI3K, which is particularly important for the progression of tumors with PTEN deficiency. mdpi.com This demonstrates that biphenyl carboxamide derivatives can be designed to selectively target specific nodes within these complex signaling networks.

A sophisticated approach to cancer therapy involves the targeted inhibition of specific enzymes that are crucial for tumor growth and survival. Histone methyltransferases, which play a key role in epigenetic regulation, have emerged as important targets. One such enzyme is the Enhancer of Zeste Homolog 2 (EZH2).

A potent, selective, and orally bioavailable small-molecule inhibitor of EZH2, identified as (N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide), has been discovered. acs.org This compound, EPZ011989, inhibits both wild-type and mutant forms of EZH2 with an inhibition constant (Ki) of less than 3 nM. acs.org It demonstrates high selectivity for EZH2, being over 15-fold more selective for EZH2 than for the related enzyme EZH1, and over 3000-fold more selective compared to 20 other histone methyltransferases. acs.org

The therapeutic potential of inhibiting this enzyme with a biphenyl carboxamide derivative was demonstrated in preclinical models. Treatment with this compound led to dose-dependent regression of malignant rhabdoid tumors (MRTs), which are often dependent on EZH2 activity. acs.org This antitumor effect correlated with a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27), the direct molecular consequence of EZH2 inhibition. acs.org These findings underscore the potential of using precisely designed this compound analogues to target key enzymatic drivers of cancer.

Endocrine Disruption Potential and Receptor Interaction Research of this compound

Currently, there is a notable absence of specific research investigating the endocrine disruption potential of this compound.

Hormone Receptor Binding Affinity

There is no publicly available data from scientific studies on the binding affinity of this compound to any hormone receptors.

Interference with Endogenous Signaling Cascades

Information regarding the interference of this compound with endogenous signaling cascades related to endocrine function is not available in the current body of scientific literature.

Preclinical Target Engagement and Mechanism of Action Research for this compound

While direct preclinical studies on this compound are limited, research on its analogues, particularly 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives, provides valuable insights into potential mechanisms of action. These studies have primarily focused on their application in cancer therapy.

Protein Binding Investigations

A significant area of investigation for analogues of this compound has been their interaction with protein kinases. Specifically, a series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been identified as potent and selective inhibitors of PKMYT1, a protein kinase that plays a role in cell cycle regulation. nih.gov This inhibition is a key aspect of their potential as anticancer agents, particularly for cancers with CCNE1 amplification. nih.gov

The binding of these derivatives to PKMYT1 has been elucidated through structure-based drug design and X-ray cocrystallography. These studies have revealed key binding interactions between the inhibitors and specific amino acid residues within the PKMYT1 protein, which are crucial for their potency and selectivity. nih.gov

Enzyme Kinetic Analyses

Cellular Assays for Phenotypic Responses

Cellular assays are fundamental in determining the potential therapeutic effects of novel compounds by observing their influence on cellular phenotypes. For this compound and its analogues, a significant body of research has focused on their anti-proliferative and cytotoxic effects, particularly in the context of cancer. These studies utilize various cancer cell lines to assess the compounds' ability to inhibit cell growth and induce cell death, providing insights into their mechanisms of action.

Anti-Proliferative Activity in Breast Cancer Cells

A notable area of investigation involves the development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective inhibitors of PKMYT1, a protein kinase that plays a role in cell cycle regulation. medchemexpress.comnih.gov CCNE1 (Cyclin E1) amplification is a common occurrence in breast cancer for which there are currently no effective targeted therapies. medchemexpress.comnih.gov PKMYT1 has been identified as a synthetic lethal target in the context of CCNE1 amplification, making it a promising therapeutic target. medchemexpress.comnih.gov

In a recent study, a series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives were designed and synthesized. One representative compound, 8ma, demonstrated potent and selective inhibition of PKMYT1. medchemexpress.comnih.gov Cellular assays revealed that this compound effectively suppressed the proliferation of the CCNE1-amplified HCC1569 breast cancer cell line. medchemexpress.comnih.gov Furthermore, the study highlighted a synergistic cytotoxic effect when compound 8ma was used in combination with gemcitabine (B846), a standard chemotherapy agent. medchemexpress.comnih.gov

Table 1: Phenotypic Responses of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivative (8ma) in Cellular Assays medchemexpress.comnih.gov
CompoundCell LineAssay TypeObserved Phenotypic Response
8maHCC1569 (CCNE1-amplified breast cancer)Proliferation AssaySuppression of cell proliferation
8ma (in combination with Gemcitabine)HCC1569 (CCNE1-amplified breast cancer)Cytotoxicity AssaySynergistic cytotoxicity

Broad Anti-Proliferative Screening of Aryl Carboxamide Analogues

While not exclusively [1,1'-biphenyl]-3-carboxamides, studies on broader aryl carboxamide derivatives provide valuable insights into the potential anti-cancer activities of this class of compounds. In one such study, a series of novel aryl carboxamide derivatives were evaluated as potential inhibitors of Death-Associated Protein Kinase 1 (DAPK1), a tumor suppressor. nu.edu.kznih.gov

These compounds were screened for their anti-proliferative activity against a panel of 60 human cancer cell lines. Several compounds demonstrated significant growth inhibition across various cancer types, including leukemia, colon cancer, and prostate cancer. nu.edu.kznih.govmdpi.com For instance, certain pyrazine (B50134) carboxamide derivatives with specific substitutions on the terminal phenoxy group exhibited potent growth inhibition against leukemia cell lines HL-60(TB) and K-562. mdpi.com Similarly, high growth inhibitory activity was observed for several compounds against various colon and prostate cancer cell lines. mdpi.com

Table 2: Anti-Proliferative Activity of Selected Aryl Carboxamide Analogues in Various Cancer Cell Lines mdpi.com
Compound ClassCancer TypeCell LinesObserved Phenotypic Response
Pyrazine carboxamide derivativesLeukemiaHL-60(TB), K-562High growth inhibition
Aryl carboxamide derivativesColon CancerCOLO-205, HCC-2998, HCT-116, HCT-15, HT29, KM12, SW-620Significant growth inhibitory activity
Aryl carboxamide derivativesProstate CancerPC-3, DU-145Satisfactory potency in growth inhibition

Inhibition of the Hedgehog Signaling Pathway

The versatility of the biphenyl carboxamide scaffold is further demonstrated by the identification of ortho-biphenyl carboxamides as inhibitors of the Hedgehog signaling pathway. nih.gov This pathway is crucial in embryonic development and its aberrant activation is implicated in the development of various cancers. These compounds were found to act as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog pathway. nih.gov This finding suggests that this compound analogues could potentially be developed as therapeutic agents targeting cancers driven by Hedgehog pathway dysregulation.

These investigative studies, employing a range of cellular assays, underscore the potential of this compound and its analogues as a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. The observed phenotypic responses, from the suppression of cancer cell proliferation to the modulation of key signaling pathways, provide a strong foundation for further preclinical and clinical investigation.

Exploration of Research Applications for 1,1 Biphenyl 3 Carboxamide Compounds

Role of [1,1'-Biphenyl]-3-carboxamide in Drug Discovery Initiatives

The inherent structural features of the this compound moiety make it a valuable scaffold in the design and development of new therapeutic agents. Its rigid biphenyl (B1667301) backbone allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The carboxamide group can participate in crucial hydrogen bonding interactions within protein binding pockets, enhancing affinity and selectivity.

Lead Compound Identification and Optimization

The this compound framework has been successfully employed as a foundational structure for the identification and optimization of lead compounds in various therapeutic areas. A notable example is the development of selective inhibitors for protein kinases, a critical class of enzymes in cellular signaling pathways that are often dysregulated in diseases such as cancer.

Recent research has highlighted the potential of 2-amino-[1,1′-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a protein kinase that has emerged as a promising target for cancers with CCNE1 amplification. urfu.runih.gov Through structure-based drug design, researchers have optimized the biphenyl carboxamide scaffold to achieve high potency and selectivity. For instance, the representative compound 8ma demonstrated excellent potency against PKMYT1 and effectively suppressed the proliferation of CCNE1-amplified breast cancer cell lines. nih.gov X-ray crystallography studies have revealed that the biphenyl carboxamide core plays a crucial role in anchoring the inhibitor within the active site of the enzyme, with the carboxamide group forming key hydrogen bonds with specific amino acid residues. urfu.ru

The optimization process often involves modifying the substitution pattern on the biphenyl rings to enhance potency, selectivity, and pharmacokinetic properties. The following table summarizes the activity of a lead compound and an optimized derivative from a study on PKMYT1 inhibitors.

CompoundPKMYT1 IC₅₀ (nM)Cell Proliferation IC₅₀ (μM)
Lead Compound >1000>10
Optimized Derivative (8ma) 1.50.12

This interactive data table showcases the significant improvement in inhibitory activity achieved through the optimization of the this compound scaffold.

Fragment-Based Drug Discovery Utilizing Biphenyl Carboxamide Scaffolds

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel drug candidates by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. The biphenyl carboxamide scaffold is an attractive fragment for FBDD due to its desirable physicochemical properties and its prevalence in known bioactive molecules.

While a specific example of the parent this compound as a starting fragment in a screening campaign is not extensively documented, the recurring presence of this scaffold in successful drug discovery programs underscores its value as a building block. The general principle of FBDD involves identifying a fragment that binds to a target, and then growing or linking it with other fragments to create a more potent and selective lead compound. The biphenyl carboxamide moiety can serve as an excellent starting point, with the biphenyl rings providing a rigid core that can be elaborated with various functional groups to explore the chemical space around a binding site. The carboxamide group provides a reliable hydrogen bonding motif to anchor the fragment.

Potential in Agricultural Science Research

The structural versatility of this compound derivatives has also led to their investigation in the field of agricultural science, particularly in the search for new and effective herbicides and pesticides.

Research into Herbicidal Properties

The biphenyl core is a feature of some commercial herbicides, and researchers have explored novel biphenyl-containing compounds for weed management. A recent study focused on the development of lipophilic pyrimidine-biphenyl herbicides that act as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. nih.gov While not specifically this compound, this research highlights the potential of the biphenyl scaffold in designing new herbicidal agents. The study demonstrated that certain pyrimidine-biphenyl compounds exhibited significant herbicidal activity against various weed species. The biphenyl moiety was found to play a crucial role in the binding of these inhibitors to the AHAS enzyme.

Investigations into Pesticidal Efficacy

The carboxamide functional group is a common feature in many successful insecticides and fungicides. Research into biphenyl carboxamide derivatives has shown promise in controlling various agricultural pests.

One study investigated the insecticidal activity of novel biphenyl-diamide derivatives against the armyworm (Mythimna separata). Although the specific substitution pattern differs from this compound, the research demonstrated that compounds containing a biphenyl scaffold linked to amide functionalities exhibited significant insecticidal effects. Another study focused on biphenyl carboxamidine derivatives and their efficacy against the cotton leafworm (Spodoptera littoralis). The results indicated that several of these compounds displayed potent insecticidal activity.

Furthermore, research into novel carboxamide derivatives containing a biphenyl pharmacophore has demonstrated their potential as fungicidal agents. These compounds have shown efficacy against various plant pathogens, including Botrytis cinerea, the causative agent of gray mold disease. nih.gov

The following table presents a summary of the pesticidal activity of a representative biphenyl carboxamide derivative against a common agricultural pest.

Pest SpeciesAssay TypeActivity Level
Spodoptera littoralisLarval mortalityLC₅₀ = 150 ppm
Botrytis cinereaMycelial growth inhibitionEC₅₀ = 5.2 µg/mL

This interactive data table illustrates the potential of biphenyl carboxamide derivatives in controlling both insect and fungal pests.

Utility in Advanced Materials Science Research

The rigid and planar structure of the biphenyl unit, combined with the potential for intermolecular hydrogen bonding through the carboxamide group, makes this compound a valuable building block in the synthesis of advanced materials with unique properties.

The incorporation of biphenyl units into polymer backbones is known to enhance thermal stability and mechanical strength. Polyamides containing biphenyl structures, for instance, are a class of high-performance polymers with excellent thermal resistance. The carboxamide linkage is fundamental to the formation of these polymers, and the biphenyl group contributes to their rigidity and high glass transition temperatures.

In the realm of optoelectronics, biphenyl derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and liquid crystals. The biphenyl core can act as a chromophore, and its electronic properties can be tuned by the introduction of various substituents. The carboxamide group can influence the molecular packing and intermolecular interactions, which are critical for the performance of these materials. For example, the introduction of a carboxamide group can promote the formation of liquid crystalline phases. Furthermore, some biphenyl-carboxamide derivatives have been shown to exhibit interesting photophysical properties, such as blue luminescence, which is desirable for OLED applications.

The following table highlights some of the key properties and potential applications of materials derived from this compound.

Material TypeKey PropertiesPotential Applications
High-Performance Polyamides High thermal stability, mechanical strengthAerospace components, high-temperature films
Liquid Crystals Mesophase formation, anisotropic propertiesDisplay technologies, sensors
Organic Light-Emitting Diodes (OLEDs) Blue luminescence, charge transportSolid-state lighting, flat-panel displays

This interactive data table summarizes the utility of the this compound scaffold in the development of advanced materials.

Development of Functional Polymers

The incorporation of the this compound moiety into polymer backbones is a key strategy for developing functional aromatic polyamides, commonly known as aramids. These materials are renowned for their exceptional thermal stability and mechanical strength, which stem from the rigidity of the aromatic rings and the strong intermolecular hydrogen bonds between the amide linkages.

Wholly aromatic polyamides often face challenges in processability due to their poor solubility in common organic solvents and high melting temperatures. The specific structure of this compound, where the carboxamide group is at the meta-position of the biphenyl ring, introduces a kink in the polymer chain. This meta-catenation disrupts the chain's linearity and regularity, which can reduce the strong intermolecular forces and high crystallinity seen in para-substituted aramids like Kevlar®. This structural modification is a deliberate design choice to enhance the solubility of the resulting polymers in polar aprotic solvents (e.g., NMP, DMAc, DMF) without significantly compromising their thermal stability.

Research in this area focuses on synthesizing novel polyamides via methods like low-temperature solution polycondensation or the Yamazaki phosphorylation reaction. By reacting diamines with diacid chlorides derived from biphenyl carboxamide structures, chemists can create polymers with tailored properties. The introduction of flexible side chains or other functional groups to the biphenyl backbone is another approach to improve processability and introduce new functionalities. The resulting polymers can often be cast into tough, flexible films, making them suitable for applications such as gas separation membranes or alignment layers for liquid crystal displays.

Polymer TypeMonomer StructureKey PropertiesPotential Applications
Para-Aramid (e.g., Kevlar®)Para-phenylene diamine + Terephthaloyl chlorideHigh crystallinity, high strength, poor solubilityBallistic vests, puncture-resistant tires
Meta-Aramid (e.g., Nomex®)Meta-phenylene diamine + Isophthaloyl chlorideLower crystallinity, good thermal stability, flame resistanceFireproof clothing, electrical insulation
Aramid from Biphenyl-3-carboxamide derivativesDiamine + Biphenyl-diacid with meta-linkagesAmorphous nature, improved solubility, high glass transition temperatureHigh-performance films, membranes

Exploration in Supramolecular Assemblies

The field of supramolecular chemistry investigates how molecules organize into larger, ordered structures through non-covalent interactions. The this compound molecule is an excellent building block for such assemblies due to its distinct structural features that facilitate self-organization.

The primary driving forces for the assembly of these compounds are hydrogen bonding and π–π stacking. The amide group (-CONH-) is a highly effective hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust, directional hydrogen-bonded networks that can extend in one or two dimensions. These interactions are crucial in crystal engineering, where the goal is to design and control the formation of solid-state structures with desired properties.

Interaction TypeMolecular OriginRole in AssemblyResulting Structure
Hydrogen BondingAmide (N-H donor, C=O acceptor)Primary directional force, creates robust networks1D chains, 2D sheets, 3D frameworks
π–π StackingAromatic Biphenyl RingsStabilizes the assembly, influences crystal packingStacked layers, columnar structures
Van der Waals ForcesOverall molecular shapeContributes to dense packing and overall stabilityCrystalline solids

Application in Biochemical Tool Development (e.g., Enzyme Inhibitor Probes)

The this compound scaffold serves as a valuable starting point for the design of potent and selective enzyme inhibitors, which are critical tools in biochemical research and drug discovery. The biphenyl core provides a rigid framework that can be functionalized to achieve specific interactions within the active site of a target enzyme.

A notable application is in the development of inhibitors for protein kinases, a class of enzymes frequently targeted in cancer therapy. Recent research has focused on developing derivatives of 2-amino-[1,1'-biphenyl]-3-carboxamide as selective inhibitors of PKMYT1, a protein kinase identified as a synthetic lethal target for certain types of breast cancer. Through structure-based drug design, researchers have synthesized compounds that exhibit high potency against PKMYT1 while showing selectivity over other related kinases like WEE1. X-ray crystallography has confirmed that these inhibitors make key binding interactions with specific amino acid residues in the PKMYT1 active site, which accounts for their enhanced potency and selectivity.

The versatility of the biphenyl carboxamide framework is further demonstrated by its use in developing inhibitors for other enzyme classes. For instance, derivatives have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), another important target in oncology. The general strategy involves modifying the biphenyl and carboxamide portions of the molecule to optimize binding affinity and selectivity for the enzyme of interest. These compounds serve as powerful chemical probes to study enzyme function and can be foundational for the development of new therapeutic agents.

Compound ScaffoldTarget EnzymeKey FindingsReference
2-amino-[1,1'-biphenyl]-3-carboxamidePKMYT1 (Protein Kinase)Potent and selective inhibition; synergistic cytotoxicity with gemcitabine (B846) in cancer cells.
[1,1'-Biphenyl]-4-sulfonamideCarbonic Anhydrase XIVSubnanomolar inhibition constants achieved, demonstrating high potency.
N-(4-biphenyl)methyl-2-iminobenzimidazolesPTP1B (Protein Tyrosine Phosphatase)Dual-target mechanism, also activating AMPK, with potential antidiabetic effects.
Biphenyl-4-carboxamide derivativesTRPV1 (Cation Channel)Development of orally available antagonists for neuropathic pain.

Computational and Theoretical Approaches in 1,1 Biphenyl 3 Carboxamide Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and interaction patterns. For [1,1'-Biphenyl]-3-carboxamide derivatives, docking studies have been instrumental in identifying and optimizing interactions with various biological targets.

In a recent study, structure-based drug design led to the discovery of a series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of the protein kinase PKMYT1, a target for CCNE1-amplified breast cancer. iucr.orgnih.gov X-ray cocrystallography and molecular docking confirmed that these inhibitors form key binding interactions with residues Asp251 and Tyr121 within the PKMYT1 active site, which significantly enhanced their potency and selectivity. iucr.orgnih.gov The representative compound 8ma demonstrated excellent potency against PKMYT1 and suppressed the proliferation of the HCC1569 breast cancer cell line. nih.gov

Similarly, molecular docking has been used to investigate the potential of biphenyl (B1667301) derivatives against other targets. For instance, a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid explored its binding affinity with the SARS-CoV-2 protein (PDB ID: 8BEC), revealing a binding affinity of -7.6 kcal/mol. iucr.org Another research effort explored ortho-biphenyl carboxamides as antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway. nih.gov These computational simulations guide the rational design of new derivatives by predicting how structural modifications will affect their interaction with the target protein's binding pocket.

Key interactions typically observed in these simulations include hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. The table below summarizes findings from various molecular docking studies on this compound and related structures.

Target ProteinKey Interacting ResiduesCompound SeriesTherapeutic Area
PKMYT1Asp251, Tyr1212-amino-[1,1'-biphenyl]-3-carboxamidesBreast Cancer
SARS-CoV-2 Omicron VariantNot specified4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidAntiviral
Smoothened ReceptorNot specifiedOrtho-biphenyl carboxamidesCancer (Hedgehog Pathway)
PD-L1ATyr56, BTyr56, BMet115Biphenyl-based inhibitorsCancer Immunotherapy

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed molecules. Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been successfully applied to this compound derivatives, particularly in the context of anti-inflammatory and analgesic activities. medcraveonline.comresearchgate.net

One 2D-QSAR study on biphenyl analogs with anti-inflammatory activity utilized topological descriptors to develop a predictive model. The resulting QSAR equation showed a high correlation coefficient (r²) of 0.842 and an internal predictivity of 0.69, indicating a robust model. This model helped in designing a novel biphenyl carboxamide analogue with potential analgesic activity.

In another study focusing on a series of 25 biphenyl carboxamide analogs with anti-inflammatory properties, a multiple linear regression analysis yielded a statistically significant model with a training set R² value of 0.800 and a predicted R² of 0.7217. medcraveonline.com This model, based on topological descriptors, proved effective for designing new compounds with potent analgesic activity. medcraveonline.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the 3D arrangement of steric, electrostatic, and other fields around the molecules. A 3D-QSAR study on direct analogues of flurbiprofen, specifically 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, was performed using Genetic Function Approximation (GFA). researchgate.netijpbs.net The final model demonstrated good internal (r² = 0.66) and external (r²pred = 0.60) predictivity, highlighting the importance of thermodynamic, structural, and electronic parameters in governing anti-inflammatory activity. researchgate.netijpbs.net

The table below summarizes the statistical results of various QSAR models developed for this compound derivatives.

QSAR Model TypeBiological ActivityNo. of Compoundsr² / R²r²pred / Predicted R²
2D-QSARAnti-inflammatoryNot specified0.8420.69Not specified
2D-QSAR (MLR)Analgesic25 (20 training, 5 test)0.800Not specified0.7217
3D-QSAR (GFA)Anti-inflammatoryNot specified0.66Not specified0.60
3D-QSAR (CoMSIA)AT1 Antagonist650.9750.8460.980

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound and its derivatives, DFT calculations provide valuable information on properties such as the distribution of electron density, molecular orbital energies, and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. iucr.orgichem.md

The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. nih.govpmf.unsa.ba A smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer. pmf.unsa.bascispace.com In a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level determined the HOMO-LUMO energy gap to be 4.3337 eV. iucr.org This value provides an indication of the molecule's electronic stability.

DFT calculations are also used to optimize the molecular geometry of these compounds, and the resulting bond lengths and angles can be compared with experimental data from X-ray diffraction to validate the computational method. iucr.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. scispace.com This information is critical for understanding ligand-receptor interactions and reaction mechanisms.

Studies on biphenyl and its derivatives have employed DFT to understand the effects of substituents on their electronic properties, including ionization potential, electron affinity, and electronegativity. ichem.md These theoretical calculations are essential for fine-tuning the electronic characteristics of this compound derivatives to enhance their biological activity.

CompoundDFT Functional/Basis SetCalculated PropertyValue
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidB3LYP/6–311+G(d,p)HOMO-LUMO Energy Gap4.3337 eV
Substituted Phenylacetamide and Benzohydrazide DerivativesB3LYP/6-31G**++HOMO-LUMO Energy Gap (Compound 15)-3.4743 eV
MethylxanthinesNot specifiedHOMO-LUMO Energy Gap5.12 - 5.14 eV

Molecular Dynamics Simulations of this compound Binding

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. easychair.orgmdpi.comunibo.it In the context of this compound research, MD simulations are used to analyze the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational changes that occur upon binding. researchgate.netnih.govnih.gov

By simulating the behavior of the complex in a solvated environment over nanoseconds, researchers can assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. researchgate.net

For example, MD simulations were performed on biphenyl-based inhibitors in complex with the PD-L1 homodimer. nih.gov These simulations, running for 2 microseconds, confirmed that the binding poses of the ligands remained generally stable, consistent with their experimental binding affinity. The analysis also provided detailed insights into the specific interactions, such as π-π stacking with Tyr56 and sulfur-π interactions with Met115, that contribute to the stability of the complex. nih.gov

In another study, a 150 ns MD simulation was used to evaluate the binding stability of a compound in its target complex, providing a dynamic view of the ligand-receptor interactions. scispace.com These simulations are crucial for validating docking results and for providing a more realistic understanding of the binding event, which is essential for the rational design of effective inhibitors. easychair.orgresearchgate.net

Pharmacophore Modeling for this compound Bioactivity

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological activity. dovepress.com This model can then be used as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the desired activity.

For biphenyl derivatives, pharmacophore models have been developed for various therapeutic targets. A study on biphenyl derivatives as nonsteroidal aromatase inhibitors for breast cancer treatment developed a four-point pharmacophore model. ingentaconnect.com This model consisted of two hydrogen-bond acceptors and two aromatic rings as essential features for activity. ingentaconnect.com The resulting pharmacophore-based 3D-QSAR model demonstrated excellent statistical significance (R² = 0.977) and predictive power (Q² = 0.946), providing valuable insights for designing new inhibitors. ingentaconnect.com

The common pharmacophoric elements for non-steroidal anti-inflammatory drugs (NSAIDs) often include two aromatic centers and an acidic center. However, research on biphenyl carboxamide derivatives has also focused on nonacidic compounds to avoid ulcerogenic side effects. medcraveonline.com In these cases, the biphenyl scaffold and the carboxamide linkage are key components of the pharmacophore. medcraveonline.comnih.gov By understanding these crucial structural features, medicinal chemists can design novel this compound derivatives with improved bioactivity and selectivity. researchgate.net

Analytical and Characterization Techniques in 1,1 Biphenyl 3 Carboxamide Research

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is fundamental in the analysis of [1,1'-Biphenyl]-3-carboxamide, serving both to isolate the compound from reaction mixtures and to determine its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of synthesized biphenylamide derivatives. nih.gov In research involving similar compounds, HPLC analyses are routinely used to confirm that the purity of the final products exceeds 95%. nih.gov

For a compound like this compound, a typical HPLC analysis would be conducted using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of polar and non-polar solvents, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the biphenyl (B1667301) chromophore absorbs strongly. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

Table 1: Illustrative HPLC Parameters for Analysis of Biphenyl Derivatives

ParameterTypical Value/Condition
Column Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Purity Threshold >95% nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov While direct GC-MS analysis of this compound may require derivatization to increase its volatility, the technique is invaluable for identifying impurities and byproducts.

In a GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.

For this compound (molar mass: 197.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 197. nih.gov The fragmentation pattern would be characteristic of the biphenyl and carboxamide moieties. A key fragment would likely arise from the cleavage of the C-C bond between the phenyl rings, resulting in a prominent peak for the biphenyl cation at m/z 154. rsc.org Other significant fragments would correspond to the loss of the amide group.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

m/z ValuePredicted Fragment Ion
197[C₁₃H₁₁NO]⁺ (Molecular Ion)
181[C₁₃H₉N]⁺ (Loss of OH)
154[C₁₂H₁₀]⁺ (Biphenyl radical cation)
153[C₁₂H₉]⁺ (Loss of H from biphenyl fragment)
152[C₁₂H₈]⁺ (Loss of 2H from biphenyl fragment)

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural elucidation of this compound, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic region (typically δ 7.0-8.5 ppm) would show a complex pattern of signals corresponding to the nine protons on the two phenyl rings. oregonstate.educompoundchem.com The protons on the unsubstituted phenyl ring would appear as multiplets, while the protons on the substituted ring would have distinct chemical shifts due to the influence of the carboxamide group. The two amide protons (-CONH₂) would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. The spectrum of this compound would show 13 distinct signals. The carbonyl carbon of the amide group would appear significantly downfield (δ ~165-170 ppm). The aromatic carbons would resonate in the region of δ 120-145 ppm. rsc.orgrsc.orgchemicalbook.com The carbons directly attached to the other phenyl ring (the ipso-carbons) and the carbon attached to the carboxamide group would have characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide (-CONH₂)5.5 - 8.0 (broad)~169
Aromatic (C-H)7.3 - 8.2 (multiplets)125 - 135
Aromatic (Quaternary)-138 - 143

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. udel.edu The N-H stretching vibrations of the primary amide typically appear as two bands in the 3100-3500 cm⁻¹ region. ucla.eduuc.edu A very strong and characteristic absorption for the C=O stretch (Amide I band) is expected between 1630 and 1690 cm⁻¹. ucla.edu The N-H bending vibration (Amide II band) usually appears around 1550-1640 cm⁻¹. nih.gov Aromatic C-H stretching is observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations give rise to several peaks in the 1475-1600 cm⁻¹ range. uc.eduresearchgate.net

Table 4: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (N-H)Stretch3100 - 3500Medium, often two bands
Aromatic (C-H)Stretch3000 - 3100Medium to Weak
Amide (C=O)Stretch (Amide I)1630 - 1690Strong
Aromatic (C=C)Stretch1475 - 1600Medium to Weak
Amide (N-H)Bend (Amide II)1550 - 1640Medium

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, the symmetric "breathing" modes of the aromatic rings would be expected to produce strong signals in the Raman spectrum. The C=O stretching vibration is also Raman active.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* transitions within the conjugated biphenyl system. researchgate.net

Unsubstituted biphenyl in solution typically shows a strong absorption band (the K-band) around 250 nm, which is associated with the conjugated π-system of the entire molecule. researchgate.net The presence of the carboxamide group, an auxochrome, on one of the phenyl rings is expected to cause a bathochromic (red) shift of this absorption maximum to a longer wavelength. The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity. ijpbms.comresearchgate.net The analysis of these electronic transitions can be further supported by theoretical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionExpected λ_max (nm)
Biphenyl Systemπ → π*~250 - 280

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC/MS/MS)

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, providing definitive data on its molecular weight and structural features through fragmentation analysis. The molecular formula of this compound is C₁₃H₁₁NO, corresponding to a monoisotopic mass of approximately 197.08 Da. nih.gov High-resolution mass spectrometry (HRMS) techniques, often coupled with liquid chromatography (LC) such as LC/MS/MS, are utilized to obtain precise mass measurements, which serve as a primary method for compound identification. mdpi.com

In a typical analysis, the molecule is ionized, commonly through electrospray ionization (ESI), and the resulting molecular ion (e.g., [M+H]⁺) is detected. Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where the molecular ion is subjected to collision-induced dissociation. This process breaks the molecule into smaller, charged fragments. The resulting fragmentation pattern is characteristic of the molecule's structure, offering a "fingerprint" for identification and confirmation.

While a specific fragmentation pattern for the parent this compound is not detailed in the provided research, general principles can be applied. The fragmentation of related carboxamide structures often involves characteristic cleavages, such as the loss of the carboxamide group or cleavages at the biphenyl linkage. researchgate.netmdpi.com The study of these patterns is crucial for distinguishing between isomers and identifying metabolites or degradation products in complex mixtures.

Table 1: Key Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol

Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal of this compound and its analogues. This technique provides unparalleled insight into bond lengths, bond angles, torsion angles, and intermolecular interactions that govern the crystal packing.

Studies on derivatives of this compound demonstrate the power of this technique. For instance, X-ray cocrystallography has been used to confirm the binding interactions between 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives and protein targets, revealing key interactions that are crucial for structure-based drug design. nih.govacs.org

In a crystallographic analysis of a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, detailed structural parameters were determined. The study revealed the dihedral angle between the two aromatic rings of the biphenyl group to be 26.09 (4)°. iucr.org This dihedral angle is a critical parameter in biphenyl compounds as it defines the degree of twist between the phenyl rings. The analysis also identified significant intermolecular interactions, such as O—H⋯O hydrogen bonds that link molecules into inversion dimers, forming distinct ring motifs (R₂²(8)) within the crystal lattice. iucr.org Such non-covalent interactions are fundamental to the stability and physical properties of the crystalline solid.

Table 2: Illustrative Crystallographic Data from a Related Biphenyl Derivative (4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid)

Parameter Value Reference
Dihedral Angle (between biphenyl rings) 26.09 (4)° iucr.org
C—O—C—C Torsion Angle -175.9 (2)° iucr.org
Dominant Intermolecular Interaction O—H⋯O Hydrogen Bonds iucr.org

Future Directions and Research Opportunities for 1,1 Biphenyl 3 Carboxamide

Emerging Synthetic Methodologies for Enhanced Sustainability

The synthesis of biphenyl (B1667301) compounds has traditionally relied on methods that are effective but often require harsh conditions and generate significant waste. The future of synthesizing [1,1'-Biphenyl]-3-carboxamide and its derivatives is trending towards greener, more sustainable methodologies that prioritize efficiency, safety, and minimal environmental impact.

Key features of emerging sustainable synthetic methods are summarized in the table below.

MethodologyCatalyst SystemSolventKey Advantages
Suzuki-Miyaura Coupling Water-soluble fullerene-supported PdCl2 nanocatalystWaterHigh yields (>90%) at room temperature, low catalyst loading, catalyst recyclability, avoidance of organic solvents. researchgate.net
Metal-Catalyzed Reactions Various (e.g., Palladium, Nickel)Aqueous or bio-based solventsIncludes a range of reactions like Negishi, Stille, and Kumada couplings adapted for greener conditions. rsc.org

Investigation of Novel Biological Targets for this compound

While derivatives of this compound are known for their activity against various targets, current research is actively identifying and validating novel biological interactions, opening doors to new therapeutic applications.

A significant recent breakthrough is the development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1 , a protein kinase. nih.govacs.orgmedchemexpress.com This target is particularly relevant for the treatment of CCNE1-amplified breast cancer, a subtype that currently lacks effective therapies. nih.govacs.orgmedchemexpress.com These inhibitors were discovered through a structure-based drug design approach and have shown the ability to suppress cancer cell proliferation. nih.govacs.org

Another area of intense investigation is the inhibition of Death-Associated Protein Kinase 1 (DAPK1) , a tumor suppressor involved in apoptosis and autophagy. nu.edu.kznih.gov Novel aryl carboxamide derivatives are being designed as potential DAPK1 inhibitors to serve as new anti-cancer agents. nu.edu.kznih.gov

Beyond oncology, researchers are exploring other therapeutic areas. For instance, certain complex derivatives have been identified as selective antagonists for the serotonin (B10506) receptor 5-HT1B , indicating potential applications in neuroscience and for studying the serotonergic system. wikipedia.org Furthermore, the biphenyl carboxamide scaffold is being utilized to develop inhibitors for the Hsp90 C-terminal , a target for both cancer and neurodegenerative diseases. nih.gov

The table below highlights some of the novel biological targets currently under investigation for this compound derivatives.

Biological TargetTherapeutic AreaCompound ClassResearch Finding
PKMYT1 Oncology (Breast Cancer)2-amino-[1,1'-biphenyl]-3-carboxamide derivativesPotent and selective inhibition shows promise as a synthetic lethal target for CCNE1-amplified cancers. nih.govacs.orgmedchemexpress.com
DAPK1 OncologyAryl carboxamide derivativesIdentified as a promising target for developing new anti-cancer agents by modulating apoptosis and autophagy. nu.edu.kznih.gov
5-HT1B Receptor NeuroscienceN/A (complex derivative)Selective antagonism demonstrates utility as a research tool for studying the serotonergic system. wikipedia.org
Hsp90 C-terminal Oncology, NeurodegenerationBiphenylamide derivativesServes as a viable scaffold to replace the coumarin (B35378) ring in known inhibitors, showing anti-proliferative activity. nih.gov
Fungal Proteins AgrochemicalsBiphenyl carboxamide derivativesExhibits potent fungicidal activity against plant pathogens like Botrytis cinerea, offering a tool for managing resistant strains. nih.govacs.org

Advanced Computational Predictions for this compound Design

The design and optimization of this compound derivatives are increasingly driven by advanced computational techniques. These in silico methods accelerate the drug discovery process, reduce costs, and enable a more rational approach to designing molecules with desired properties. researchgate.net

Structure-Based Drug Design (SBDD) is a cornerstone of this approach. As seen in the development of PKMYT1 inhibitors, SBDD utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. nih.govacs.orgmdpi.com Techniques like X-ray cocrystallography provide atomic-level details of how a compound interacts with its target, allowing researchers to introduce specific modifications to enhance potency and selectivity. nih.govmedchemexpress.com For example, introducing interactions with key amino acid residues like Asp251 and Tyr121 in PKMYT1 significantly improved inhibitor performance. nih.govacs.org

Molecular docking is another widely used computational tool. It predicts the preferred orientation of a molecule when bound to a target, helping to understand the binding mode and prioritize compounds for synthesis. acs.orgresearchgate.net This method was employed to explore how novel biphenyl carboxamide derivatives act against fungal pathogens. nih.govacs.org Other computational approaches include virtual screening of large compound libraries to identify new hits and the development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of unsynthesized compounds. researchgate.netmdpi.com

Computational MethodApplication in this compound ResearchOutcome
Structure-Based Drug Design (SBDD) Design of selective PKMYT1 inhibitors. nih.govacs.orgmdpi.comCreation of potent compounds with enhanced selectivity for the cancer target. nih.govacs.org
Molecular Docking Understanding the binding mode of fungicidal agents and anti-inflammatory analogues. nih.govacs.orgresearchgate.netElucidation of key interactions with the target protein, guiding further optimization. nih.govresearchgate.net
Molecular Simulations Elucidating the binding mode and key interactions of PKMYT1 inhibitors. mdpi.comValidation of inhibitor binding mechanisms and identification of essential interactions for efficacy. mdpi.com
Virtual Screening Identification of novel inhibitor scaffolds from large digital libraries. mdpi.comRapid identification of promising lead compounds for experimental testing. mdpi.com

Exploration of this compound in Niche Research Applications

Beyond mainstream therapeutic development, the unique properties of this compound derivatives make them valuable in specialized and niche research areas. These applications often leverage the scaffold's specific chemical or biological characteristics for purposes other than direct human therapy.

One significant niche application is in the development of novel agrochemicals . Biphenyl carboxamide derivatives have been designed and synthesized as potential fungicidal agents to combat plant pathogens. nih.govacs.org Research has demonstrated that these compounds are effective against gray mold (Botrytis cinerea) and, importantly, can control strains that have developed resistance to existing fungicides. nih.govacs.org This provides a critical tool for resistance management in agriculture and represents a valuable application outside of human medicine. nih.gov

Another important niche is the use of these compounds as pharmacological research tools . For example, the derivative SB-216641 is a selective antagonist for the 5-HT1B serotonin receptor. wikipedia.org While it has shown anxiolytic effects in animal studies, its primary value lies in its selectivity, which allows researchers to pharmacologically discriminate between closely related receptor subtypes (5-HT1B and 5-HT1D). wikipedia.org This makes it an indispensable tool for basic neuroscience research aimed at understanding the specific roles of these receptors in the brain. wikipedia.org

Niche Application AreaSpecific UseSignificance
Agrochemicals Fungicide for plant pathogens (Botrytis cinerea). nih.govacs.orgProvides a potential solution for controlling fungicide-resistant strains, aiding in crop protection and resistance management. nih.gov
Pharmacological Research Selective 5-HT1B receptor antagonist. wikipedia.orgEnables researchers to investigate the specific functions of the 5-HT1B receptor in the central nervous system. wikipedia.org

Q & A

Q. What are common synthetic routes for [1,1'-Biphenyl]-3-carboxamide derivatives, and how are intermediates validated?

Answer: The synthesis typically involves coupling [1,1'-biphenyl]-3-carboxylic acid with sulfonamide or amine derivatives via solution-phase activation. For example, compounds like 3′,4′-dichloro-N-(naphthalen-2-ylsulfonyl)-[1,1'-biphenyl]-3-carboxamide are synthesized using a general solution coupling method, where the carboxylic acid is activated (e.g., via HATU or EDCl) and reacted with sulfonamides under basic conditions (e.g., DIPEA) . Validation of intermediates is performed using ¹H NMR (e.g., δ 7.98 ppm for aromatic protons) and HRMS (e.g., observed m/z 498.0336 vs. calculated 498.0328) to confirm purity and structural integrity .

Q. How are this compound derivatives characterized for structural and chemical stability?

Answer: Stability is assessed via HPLC (e.g., 98.3% purity at tR = 13.83 min) and thermal analysis (e.g., melting point determination, such as 164–169°C for 3-biphenylcarboxylic acid derivatives) . Structural confirmation relies on X-ray crystallography for solid-state analysis and DFT calculations to compare theoretical and experimental bond lengths/angles (e.g., organotellurium compounds in ) .

Q. What analytical methods are recommended for assessing solubility and formulation compatibility?

Answer: Use reverse-phase HPLC with gradient elution (e.g., CH₃CN/H₂O with 0.1% TFA) to evaluate solubility profiles. For formulation studies, pH-dependent stability assays and DSC (Differential Scanning Calorimetry) are critical to identify polymorphic forms and excipient interactions .

Advanced Research Questions

Q. How can computational methods like DFT enhance the design of this compound derivatives?

Answer: DFT calculations (e.g., B3LYP/6-311Gbasis set) predict molecular geometries, electronic properties, and non-covalent interactions (e.g., hydrogen bonding with Asp251 and Tyr121 residues in PKMYT1 inhibitors). These models guide substituent placement to optimize binding affinity, as demonstrated in 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives** targeting CCNE1-amplified breast cancer .

Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?

Answer:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., IC₅₀) with cellular efficacy (e.g., proliferation assays) to confirm target engagement.
  • SAR analysis : Systematically vary substituents (e.g., dichloro vs. dimethoxy groups) and correlate with activity trends. For instance, 3′,4′-dichloro analogs show higher potency against Bcl-x(L) than 3′,4′-dimethoxy derivatives due to enhanced hydrophobic interactions .
  • Crystallographic validation : Use X-ray co-crystal structures (e.g., PKMYT1-inhibitor complexes) to verify binding modes and explain outliers .

Q. How are acid addition salts (e.g., diphosphates) optimized for pharmacokinetic properties?

Answer: Salt formation (e.g., N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)this compound diphosphate ) improves solubility and bioavailability. Key steps include:

  • Counterion screening : Test phosphate, hydrochloride, or tosylate salts for crystallinity and dissolution rates.
  • In vivo PK studies : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models to prioritize candidates .

Q. What experimental designs mitigate toxicity risks during preclinical development?

Answer:

  • In silico toxicity prediction : Use tools like Derek Nexus to flag structural alerts (e.g., reactive metabolites from naphthalene sulfonamide moieties).
  • In vitro safety panels : Assess hERG inhibition, CYP450 interactions, and mitochondrial toxicity.
  • Metabolic stability assays : Incubate derivatives with hepatocytes to identify unstable intermediates .

Methodological Resources

Q. Key analytical data for this compound derivatives

ParameterMethodExample DataSource
PurityHPLC (C18, 0.1% TFA)99.7% at tR = 10.27 min
Molecular WeightHRMS (ESI+)Observed 490.1332 vs. Calc 490.1319
Melting PointDifferential Scanning Calorimetry225–226°C (4-biphenylcarboxylic acid)

Q. Computational tools for binding mode analysis

  • Molecular docking : AutoDock Vina for preliminary binding poses.
  • MD simulations : AMBER or GROMACS for stability assessment (e.g., 100 ns trajectories to evaluate protein-ligand dynamics) .

Q. How to address discrepancies between computational predictions and experimental results?

  • Re-optimize force fields : Adjust parameters for non-covalent interactions (e.g., π-π stacking in biphenyl systems).
  • Validate with mutagenesis : Test binding affinity changes upon mutating predicted critical residues (e.g., Tyr121Ala in PKMYT1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.